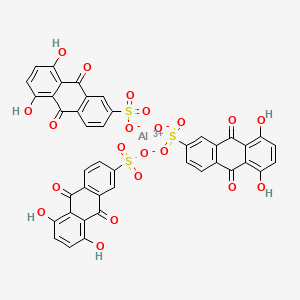
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is a complex organometallic compound It features an aluminium ion coordinated with three molecules of 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) typically involves the reaction of aluminium salts with 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid. The process can be summarized as follows:
Preparation of 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid: This precursor is synthesized through the sulphonation of 9,10-dihydroxyanthracene.
Coordination Reaction: The prepared sulphonic acid is then reacted with an aluminium salt, such as aluminium chloride, in an aqueous medium. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired tris complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulphonation reactors and coordination chemistry setups. The process is optimized for yield and purity, often involving steps like crystallization and purification to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can alter the oxidation state of the aluminium center or the organic ligands.
Substitution: Ligand substitution reactions can occur, where the sulphonate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Various ligands like phosphines, amines, or other sulphonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state aluminium complexes, while substitution could result in new organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is used as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biological research, particularly in studying metal-organic interactions and their effects on biological systems. It can be used to investigate the role of aluminium in biological processes and its interaction with organic molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting diseases where metal-organic interactions play a crucial role.
Industry
Industrially, aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is used in the production of advanced materials. Its properties make it suitable for applications in coatings, pigments, and as a precursor for other complex organometallic compounds.
Mechanism of Action
The mechanism by which aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) exerts its effects involves coordination chemistry. The aluminium ion forms stable complexes with the sulphonate ligands, which can interact with other molecules through various pathways. These interactions can influence the reactivity and stability of the compound, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Aluminium tris(acetylacetonate): Another aluminium complex with different ligands, used in similar applications.
Aluminium tris(salicylate): Features salicylate ligands and is used in medicinal chemistry.
Aluminium tris(oxalate): Known for its use in analytical chemistry and as a precursor for other aluminium compounds.
Uniqueness
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
98493-35-7 |
|---|---|
Molecular Formula |
C42H21AlO21S3 |
Molecular Weight |
984.8 g/mol |
IUPAC Name |
aluminum;5,8-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/3C14H8O7S.Al/c3*15-9-3-4-10(16)12-11(9)13(17)7-2-1-6(22(19,20)21)5-8(7)14(12)18;/h3*1-5,15-16H,(H,19,20,21);/q;;;+3/p-3 |
InChI Key |
BJGROFLBXMVRFR-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


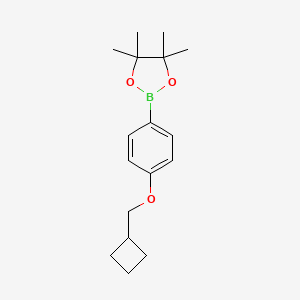

![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
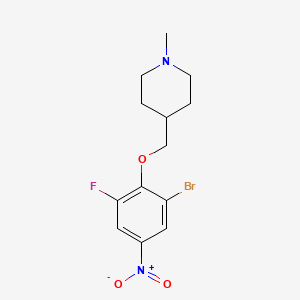
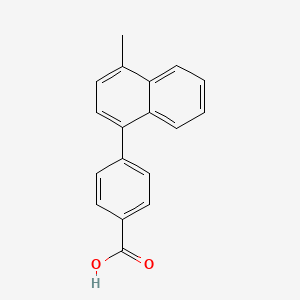
![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)
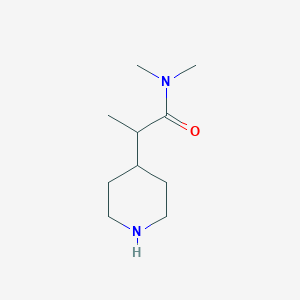
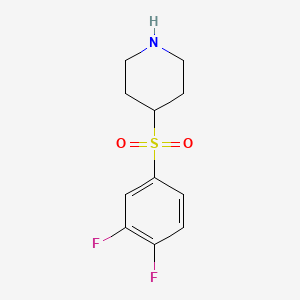
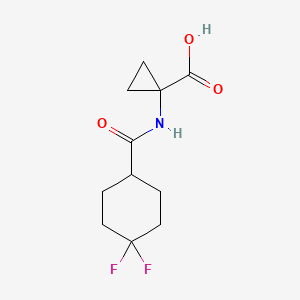
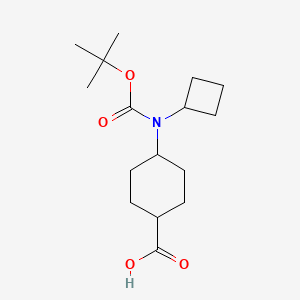
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)

![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
